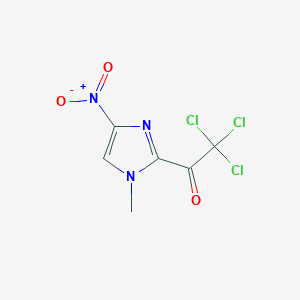

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole

Descripción general

Descripción

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is an organic compound with the molecular formula C7H5Cl3N2O3. It is known for its applications in various chemical reactions and research fields. This compound is characterized by its pale yellow to yellowish-brown crystalline appearance.

Métodos De Preparación

The synthesis of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole typically involves the nitration of 1-methyl-2-(trichloroacetyl)-1H-imidazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the imidazole ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques.

Análisis De Reacciones Químicas

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of derivatives that can be utilized in multiple chemical reactions. For instance, it can be synthesized through the reaction of trichloroacetyl chloride with 1-methyl-4-nitro-1H-pyrrole, optimizing yield and purity through controlled conditions.

Biological Applications

Fluorescent Dye Intermediate

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole has been investigated as a fluorescent dye intermediate for biological imaging. Its ability to label cellular components facilitates visualization in microscopy studies, enhancing research in cellular biology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. In vitro studies have demonstrated its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.

Medicinal Applications

Cytotoxicity and Antitumor Activity

The compound has shown cytotoxic effects against several cancer cell lines. Notably, it was evaluated for its antitumor potential against colon carcinoma cells (HCT15), displaying an IC50 value comparable to established chemotherapeutics such as doxorubicin. This suggests its potential role in cancer treatment.

Mechanism of Action

The cytotoxicity is likely attributed to the induction of apoptosis through reactive oxygen species (ROS) generation and subsequent cellular stress responses. This mechanism highlights the compound's potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its utility in developing new antibiotics.

Case Study 2: Antitumor Activity

In a comparative study with other nitro-containing compounds, this compound exhibited significant cytotoxicity against HCT15 cells. The findings support further exploration of this compound's derivatives in cancer therapy.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in various chemical reactions |

| Biological Imaging | Fluorescent dye intermediate | Effective labeling for microscopy studies |

| Antimicrobial Activity | Exhibits significant antimicrobial properties | Potential for new antimicrobial agents |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Comparable IC50 to doxorubicin |

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroacetyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function.

Comparación Con Compuestos Similares

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole can be compared with similar compounds such as:

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole: This compound has a similar structure but with a pyrrole ring instead of an imidazole ring. It exhibits different chemical reactivity and biological activities.

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrazole: Another similar compound with a pyrazole ring, which also shows distinct properties and applications.

Actividad Biológica

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound features a trichloroacetyl group and a nitro group, which are pivotal in its biological interactions. The nitro group can be reduced to form reactive intermediates, while the trichloroacetyl moiety can engage in covalent bonding with nucleophilic sites in proteins and enzymes, altering their functionality. This dual reactivity suggests a mechanism that may lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against a range of bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| 22 | Escherichia coli | |

| 21 | Bacillus subtilis | |

| 19 | Pseudomonas aeruginosa | |

| Reference Drug (Streptomycin) | 28 | - |

This table summarizes the zones of inhibition observed in studies comparing the compound with standard antibiotics like Streptomycin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential anticancer agent.

Case Study: In Vitro Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar imidazole derivatives.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole | Moderate | Low |

| 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrazole | Low | High |

This comparative analysis indicates that while this compound shows high antimicrobial activity, its anticancer effects are moderate compared to other derivatives .

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(1-methyl-4-nitroimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKVZBLTZFTRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426739 | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120095-64-9 | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.